Cas no 1805735-98-1 (Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate)

Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate
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- インチ: 1S/C14H16ClNO2/c1-2-18-14(17)13-7-3-5-11(6-4-9-15)12(13)8-10-16/h3,5,7H,2,4,6,8-9H2,1H3
- InChIKey: VGGUWBNPZRAMAQ-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=CC=C(C(=O)OCC)C=1CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 310
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 3
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007835-1g |
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate |
1805735-98-1 | 97% | 1g |
1,564.50 USD | 2021-06-21 | |
Alichem | A015007835-250mg |
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate |
1805735-98-1 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015007835-500mg |
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate |
1805735-98-1 | 97% | 500mg |
863.90 USD | 2021-06-21 |
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoateに関する追加情報
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate (CAS No. 1805735-98-1): A Comprehensive Overview
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate, identified by its CAS number 1805735-98-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This benzoate derivative features a unique structural motif that has garnered attention for its potential applications in drug development and material science. The presence of both a cyano group and a chloropropyl substituent makes it a versatile intermediate, capable of undergoing diverse chemical transformations that can be tailored for specific synthetic pathways.
The compound's molecular structure, characterized by a benzene ring esterified with an ethyl group and functionalized with a cyanomethyl group at the 2-position and a 3-chloropropyl chain at the 3-position, endows it with distinct chemical properties. These properties are not only relevant for its role as a building block in organic synthesis but also for its potential biological activity. The cyanomethyl moiety, in particular, is known to be a key pharmacophore in various bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors.
Recent advancements in the field of medicinal chemistry have highlighted the importance of benzoate derivatives in the design of novel therapeutic agents. Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate has been explored in several research studies as a precursor for more complex molecules. For instance, its ability to undergo nucleophilic substitution reactions allows for the introduction of additional functional groups, enabling the synthesis of analogs with tailored biological profiles. This flexibility makes it an invaluable asset in the quest for new drugs targeting various diseases.
In addition to its pharmaceutical applications, Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate has shown promise in materials science. The benzoate core is known for its stability and compatibility with polymers, making it suitable for use in the development of advanced materials such as coatings and adhesives. Furthermore, the cyano group can participate in polymerization reactions, contributing to the formation of high-performance materials with enhanced mechanical and thermal properties.
The synthesis of Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate typically involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyanomethyl group often necessitates careful handling to prevent unwanted side reactions, such as hydrolysis or oxidation. Similarly, the attachment of the 3-chloropropyl chain requires consideration of compatibility with other functional groups present in the molecule. Despite these challenges, recent improvements in synthetic methodologies have made the production of this compound more efficient and scalable.
One notable area where Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate has been extensively studied is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The benzoate derivative's structural features make it an attractive scaffold for such inhibitors, offering opportunities to develop drugs with improved efficacy and reduced side effects.
Another emerging application of Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate is in the field of agrochemicals. The compound's ability to interact with biological targets suggests potential uses as a precursor for pesticides or herbicides. By modifying its structure further, researchers can create molecules that are highly effective at controlling pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices and underscores the importance of developing new agrochemicals based on innovative chemical entities.
The future prospects for Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate are promising, given its versatility and potential applications across multiple domains. Ongoing research efforts are focused on optimizing synthetic routes to improve yield and purity, as well as exploring new derivatives that may exhibit enhanced biological activity or material properties. Collaborative efforts between academia and industry are likely to drive further innovation, leading to novel applications that could benefit society in significant ways.
In conclusion, Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate (CAS No. 1805735-98-1) is a compound with broad utility in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.
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